molecular formula C12H10OS B6300468 1-(4-Phenylthiophen-2-yl)ethan-1-one CAS No. 26170-93-4

1-(4-Phenylthiophen-2-yl)ethan-1-one

Cat. No. B6300468
CAS RN: 26170-93-4
M. Wt: 202.27 g/mol
InChI Key: DGPMAEGGTASVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylthiophen-2-yl)ethan-1-one is a chemical compound with the CAS Number: 26170-93-4 . It has a molecular weight of 202.28 . The IUPAC name for this compound is 1-(4-phenylthiophen-2-yl)ethan-1-one . The InChI code for this compound is 1S/C12H10OS/c1-9(13)12-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenylthiophen-2-yl)ethan-1-one can be represented by the InChI code: 1S/C12H10OS/c1-9(13)12-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 .


Physical And Chemical Properties Analysis

1-(4-Phenylthiophen-2-yl)ethan-1-one is a solid at room temperature . It has a molecular weight of 202.28 . The compound should be stored at a temperature of 2-8°C .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

1-(4-phenylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)12-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMAEGGTASVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylthiophen-2-yl)ethan-1-one

Synthesis routes and methods

Procedure details

A solution of 3-phenylthiophene (3.10 g, 19.3 mmol) and acetyl chloride (1.38 mL, 23.2 mmol) in dichloromethane (50 mL) was cooled to 0° C. Aluminium (III) chloride (2.58 g, 19.3 mmol) was added in several portions to control an otherwise vigorous exotherm. After addition was complete, the bath was removed and the reaction allowed to stir at ambient temperature for 2 h. The reaction mixture was then diluted with saturated aqueous NaHCO3 and the layers were separated. The organic phase was washed with another portion of NaHCO3 solution and brine. The resulting dichloromethane solution was concentrated in vacuo and the residue was purified by flash chromatography eluting with a gradient of 1-5% EtOAc/hexanes to afford 1.62 g (41% yield) of 1-(3-phenylthiophen-2-yl)ethanone and 1.13 g (29% yield) of 1-(4-phenylthiophen-2-yl)ethanone which were both spectroscpopically identical to literature compounds (See reference: Acta Chemica Scandinavica (1947-1973) 1970, 24, pp. 99-104.)
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

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